Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
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Overview
Description
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is a chemical compound known for its neuroprotective and antidepressant properties. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, a family of compounds found in both plants and animal brains . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines and catecholamines condense with aldehydes or α-keto acids . The reaction conditions often include acidic environments to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmitter regulation and neuroprotection.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves several molecular targets and pathways:
MAO Inhibition: The compound inhibits monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters.
Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals.
Glutamatergic System Antagonism: The compound antagonizes the glutamatergic system, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the methyl and carboxylate groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.
6-Carboxylate-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its combined neuroprotective, antidepressant, and antioxidant properties, making it a promising candidate for further research and development .
Biological Activity
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, structural activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 877861-62-6
- Purity : Typically specified in research studies.
Neuroprotective Effects
One of the most significant biological activities of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline is its neuroprotective effect against dopaminergic neurotoxins. Research has shown that this compound can protect neurons from damage caused by various neurotoxins associated with Parkinson's disease:
- Mechanism of Action :
- Case Studies :
Structural Activity Relationship (SAR)
The SAR studies of THIQ derivatives indicate that modifications to the tetrahydroisoquinoline structure can enhance biological activity. Various analogs have been synthesized and tested for their binding affinities to melatonin receptors (MT1 and MT2), showcasing a diverse range of interactions:
Compound | R₁ | R₂ | Ki (nM) MT1 | Ki (nM) MT2 |
---|---|---|---|---|
8a | - | - | 22 | 6 |
18a | CH₃ | H | >10⁻⁵ | 1030 |
18b | C₂H₅ | H | 1430 | 700 |
This table illustrates how different substituents (R groups) affect receptor binding affinities, which is crucial for designing more effective therapeutic agents .
Therapeutic Applications
Given its neuroprotective properties and the ability to modulate neurotransmitter systems indirectly, methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in treating neurodegenerative disorders such as Parkinson's disease. Its structural similarity to other known neuroprotective agents positions it as a promising candidate for further research and development.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H |
InChI Key |
KDMNSCWXRCZHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC.Cl |
Origin of Product |
United States |
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